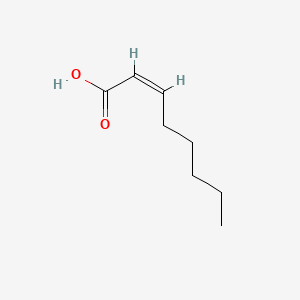
(Z)-oct-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-oct-2-enoic acid, also known as (E)-2-Octenoic acid, is an unsaturated fatty acid with the molecular formula C8H14O2. It is characterized by the presence of a double bond between the second and third carbon atoms in the carbon chain. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
(Z)-oct-2-enoic acid can be synthesized through several methods. One common approach involves the oxidation of octanal using a suitable oxidizing agent. Another method includes the hydrolysis of oct-2-enoyl chloride. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like pyridine to facilitate the reaction.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of oct-2-yn-1-ol. This process involves the use of metal catalysts such as palladium or platinum under controlled temperature and pressure conditions to achieve high yields of the desired product.
化学反应分析
Types of Reactions
(Z)-oct-2-enoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form octanoic acid.
Reduction: It can be reduced to oct-2-en-1-ol.
Substitution: It can participate in substitution reactions to form derivatives like oct-2-enoyl chloride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst are used.
Substitution: Reagents like thionyl chloride or phosphorus trichloride are employed for substitution reactions.
Major Products Formed
Oxidation: Octanoic acid
Reduction: Oct-2-en-1-ol
Substitution: Oct-2-enoyl chloride
科学研究应用
(Z)-oct-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It serves as a precursor for the biosynthesis of certain biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is utilized in the production of polymers, lubricants, and surfactants.
作用机制
The mechanism of action of (Z)-oct-2-enoic acid involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes involved in fatty acid metabolism and influence cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through the modulation of gene expression and protein activity.
相似化合物的比较
(Z)-oct-2-enoic acid can be compared with other similar compounds such as:
Octanoic acid: A saturated fatty acid with no double bonds.
Oct-2-en-1-ol: An unsaturated alcohol with a double bond between the second and third carbon atoms.
Oct-2-enoyl chloride: A derivative of this compound with a chloride group.
Uniqueness
This compound is unique due to its unsaturated nature and the presence of a double bond, which imparts distinct chemical and physical properties compared to its saturated counterparts. This unsaturation allows it to participate in a wider range of chemical reactions, making it a versatile compound in various applications.
属性
CAS 编号 |
1577-96-4 |
|---|---|
分子式 |
MgSe |
分子量 |
0 |
IUPAC 名称 |
(Z)-oct-2-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h6-7H,2-5H2,1H3,(H,9,10)/b7-6- |
SMILES |
CCCCCC=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















